Cas no 1394827-69-0 ((3S,4R)-1-Benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid)

(3S,4R)-1-Benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a benzyl group at the N1 position and a 4-(trifluoromethyl)phenyl substituent at the C4 position. The stereochemistry at the 3S and 4R positions confers specificity in its interactions, making it a valuable intermediate in asymmetric synthesis and medicinal chemistry. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid functionality allows for further derivatization. This compound is particularly useful in the development of pharmacologically active molecules, including enzyme inhibitors and receptor modulators, due to its rigid pyrrolidine scaffold and electronically diverse substituents. Its high purity and defined stereochemistry ensure reproducibility in research applications.
(3S,4R)-1-Benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid structure
1394827-69-0 structure
Product name:(3S,4R)-1-Benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
CAS No:1394827-69-0
MF:C19H18F3NO2
MW:349.346935749054
MDL:MFCD17011753
CID:2092741
PubChem ID:46835533

(3S,4R)-1-Benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (3S,4R)-1-Benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
    • 1263281-88-4
    • (3S,4R)-1-benzyl-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid
    • 1394827-69-0
    • AKOS015856062
    • AKOS015900004
    • Trans-1-benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
    • (3S,4R)-1-Benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylicacid
    • (3S,4R)-1-Benzyl-4-(4-(trifluoromethyl)-phenyl)pyrrolidine-3-carboxylic acid
    • 3-Pyrrolidinecarboxylic acid, 1-(phenylmethyl)-4-[4-(trifluoromethyl)phenyl]-, (3S,4R)-
    • CS-0060526
    • s11098
    • DTXSID90676450
    • DB-000734
    • MDL: MFCD17011753
    • Inchi: InChI=1S/C19H18F3NO2/c20-19(21,22)15-8-6-14(7-9-15)16-11-23(12-17(16)18(24)25)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2,(H,24,25)/t16-,17+/m0/s1
    • InChI Key: OTRULTXHXWDKOS-DLBZAZTESA-N
    • SMILES: C1=CC=C(C=C1)CN2C[C@@H](C3=CC=C(C=C3)C(F)(F)F)[C@@H](C2)C(=O)O

Computed Properties

  • Exact Mass: 349.129
  • Monoisotopic Mass: 349.129
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 454
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 40.5A^2

Experimental Properties

  • PSA: 40.54000
  • LogP: 3.94350

(3S,4R)-1-Benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
K09193-1g
(3S,4R)-1-Benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
1394827-69-0 >95%
1g
$750 2024-05-23
eNovation Chemicals LLC
K09193-1g
(3S,4R)-1-Benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
1394827-69-0 >95%
1g
$750 2025-03-03
Alichem
A109007908-250mg
(3S,4R)-1-Benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
1394827-69-0 95%
250mg
530.00 USD 2021-05-31
Alichem
A109007908-1g
(3S,4R)-1-Benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
1394827-69-0 95%
1g
1,300.00 USD 2021-05-31
eNovation Chemicals LLC
K09193-5g
(3S,4R)-1-Benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
1394827-69-0 >95%
5g
$2500 2025-03-03
eNovation Chemicals LLC
K09193-5g
(3S,4R)-1-Benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
1394827-69-0 >95%
5g
$2500 2025-02-25
eNovation Chemicals LLC
K09193-5g
(3S,4R)-1-Benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
1394827-69-0 >95%
5g
$2500 2024-05-23
Chemenu
CM196570-1g
(3S,4R)-1-Benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
1394827-69-0 95%
1g
$1169 2023-03-07
Chemenu
CM196570-1g
(3S,4R)-1-Benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
1394827-69-0 95%
1g
$1169 2021-06-09
Ambeed
A677581-1g
(3S,4R)-1-Benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
1394827-69-0 95+%
1g
$812.0 2024-04-24

Additional information on (3S,4R)-1-Benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid

Introduction to (3S,4R)-1-Benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic Acid (CAS No. 1394827-69-0)

(3S,4R)-1-Benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid, with the CAS number 1394827-69-0, is a highly specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly its chiral center and the presence of a trifluoromethyl group, make it a subject of intense interest for researchers exploring novel pharmacophores.

The< strong>benzyl group at the 1-position and the< strong>4-(trifluoromethyl)phenyl moiety at the 4-position contribute to the compound's distinct chemical properties and biological interactions. These structural elements are not only crucial for its pharmacological activity but also play a significant role in determining its metabolic stability and pharmacokinetic behavior. The trifluoromethyl group, in particular, is well-known for its ability to enhance lipophilicity and metabolic stability, making it a popular feature in drug design.

In recent years, there has been a surge in research focused on developing new therapeutic agents with improved efficacy and reduced side effects. Pyrrolidine derivatives have emerged as a promising class of compounds due to their ability to interact with various biological targets. Specifically, (3S,4R)-1-Benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid has been investigated for its potential role in modulating pathways associated with neurological disorders, inflammation, and cancer.

One of the most compelling aspects of this compound is its stereochemical configuration. The (3S,4R) arrangement of the stereocenters is critical for its biological activity. Studies have shown that enantiomers of pyrrolidine derivatives can exhibit significantly different pharmacological profiles, underscoring the importance of maintaining specific stereochemical purity. The synthesis of (3S,4R)-1-Benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid requires precise synthetic methodologies to ensure high enantiomeric excess and prevent the formation of unwanted isomers.

The< strong>trifluoromethyl group is another key feature that enhances the pharmacological properties of this compound. This substituent not only increases lipophilicity but also influences electronic properties, thereby affecting binding affinity to biological targets. The combination of these features makes (3S,4R)-1-Benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid a valuable scaffold for drug discovery efforts aimed at developing novel therapeutics.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with various biological targets more accurately. These tools have been instrumental in identifying potential lead compounds for further optimization. Additionally, high-throughput screening techniques have facilitated the rapid evaluation of large libraries of compounds, including derivatives of (3S,4R)-1-Benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid.

The< strong>benzyl group at the 1-position also contributes to the compound's overall structure by providing additional binding pockets and enhancing solubility. This feature is particularly important for drug delivery systems where solubility plays a critical role in bioavailability. Furthermore, the presence of both aromatic and heterocyclic rings in this molecule allows for diverse interactions with biological targets, making it a versatile scaffold for medicinal chemistry applications.

In conclusion, (3S,4R)-1-Benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid represents a significant advancement in pharmaceutical chemistry. Its unique structural features and stereochemical configuration make it an attractive candidate for further research and development. As our understanding of biological pathways continues to expand, compounds like this one will play an increasingly important role in the discovery and development of novel therapeutic agents.

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Amadis Chemical Company Limited
(CAS:1394827-69-0)(3S,4R)-1-Benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
A885989
Purity:99%
Quantity:1g
Price ($):731.0